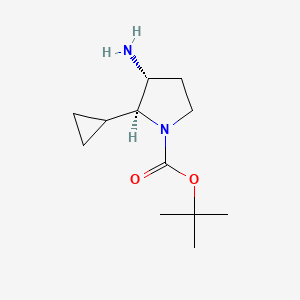
Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, also known as TAC-101, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TAC-101 is a cyclopropyl derivative of pyrrolidine and is an amino acid ester.
Wirkmechanismus
Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in various physiological and pathological processes. Activation of the α7 nAChR has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects:
Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has also been found to have analgesic effects in animal models of pain. Additionally, Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has been shown to reduce inflammation and promote neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate is its selectivity for the α7 nAChR. This makes it a useful tool for studying the role of the α7 nAChR in various physiological and pathological processes. However, one limitation of Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate is its relatively low potency. This can make it difficult to achieve the desired effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate. One area of interest is its potential use as a treatment for drug addiction. Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has been shown to improve cognitive function and memory in animal models of these diseases. Finally, further research is needed to optimize the potency and selectivity of Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate for the α7 nAChR. This could lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of cyclopropylamine with ethyl chloroformate to form ethyl (cyclopropylcarbamoyl)formate. The resulting compound is then reacted with tert-butyl (S)-alaninate to form tert-butyl (2S)-2-cyclopropylpyrrolidine-1-carboxylate. Finally, the compound is treated with L-tartaric acid to obtain Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have a positive effect on cognitive function and memory. Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate has also been studied for its potential use as an analgesic and as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)10(14)8-4-5-8/h8-10H,4-7,13H2,1-3H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFWZSDBAYSRDA-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)
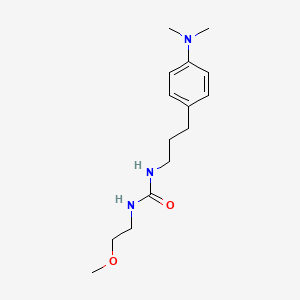
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2825205.png)
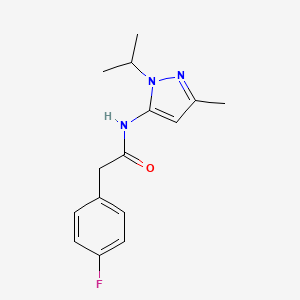

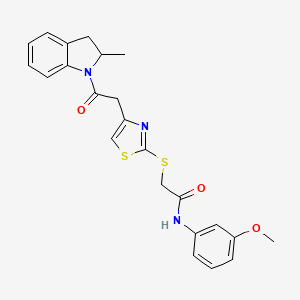

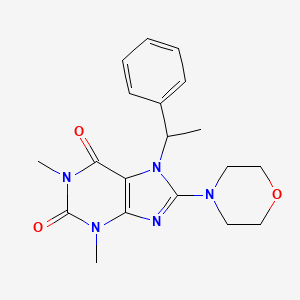
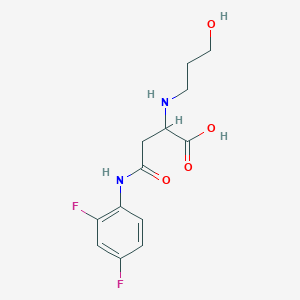
![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)
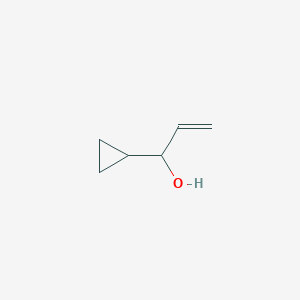
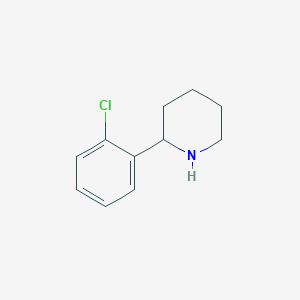
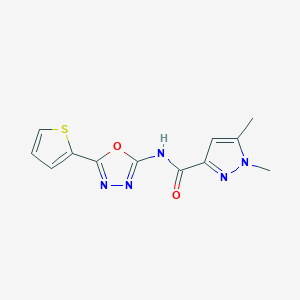
![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)